molecular formula C17H18N2O2S B5209165 2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole CAS No. 5814-87-9

2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole

Cat. No.: B5209165
CAS No.: 5814-87-9
M. Wt: 314.4 g/mol
InChI Key: JWBDUUGGKCBZSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole is an organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of two aromatic rings, one with dimethoxy substituents and the other with a methyl substituent, connected through a dihydrothiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with 4-methylphenylhydrazine to form a hydrazone intermediate. This intermediate is then treated with sulfur and a dehydrating agent, such as phosphorus oxychloride, to induce cyclization and form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing new substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions for electrophilic aromatic substitution typically involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole
  • 2-(4-Methoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole
  • 2-(3,4-Dimethoxyphenyl)-5-(4-chlorophenyl)-2,3-dihydro-1,3,4-thiadiazole

Uniqueness

Compared to similar compounds, 2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole is unique due to the specific combination of substituents on its aromatic rings. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. Thiadiazoles are known for their potential in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and anti-inflammatory agents. This article explores the biological activity of this specific compound, summarizing relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O2SC_{16}H_{18}N_2O_2S. Its structure is characterized by a thiadiazole ring substituted with two aromatic groups: a 3,4-dimethoxyphenyl group and a 4-methylphenyl group. This unique configuration may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds with similar structures have demonstrated significant anti-proliferative effects against various cancer cell lines. A study investigating a series of thiadiazole derivatives reported that certain compounds exhibited IC50 values in the low micromolar range against cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer) .

CompoundCell LineIC50 (µM)Reference
2gLoVo2.44
2gMCF-723.29

These findings suggest that the compound may exhibit similar anticancer properties due to its structural analogies with other active thiadiazoles.

Antimicrobial Activity

Thiadiazole derivatives have also been explored for their antimicrobial properties. A review indicated that these compounds possess significant antibacterial and antifungal activities, which are critical in addressing antibiotic resistance . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases. Some thiadiazole derivatives have shown promise in reducing inflammatory markers in vitro and in vivo. For example, studies have demonstrated that certain derivatives can inhibit the production of pro-inflammatory cytokines .

Case Studies

  • Anticancer Evaluation : In a study on a series of 1,3,4-thiadiazole derivatives, it was found that modifications to the thiadiazole core significantly affected their anticancer activity. The most potent derivative was noted for its ability to induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells .
  • Antimicrobial Screening : Another investigation assessed various thiadiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had MIC values as low as 0.22 μg/mL, showcasing their potential as effective antimicrobial agents .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-11-4-6-12(7-5-11)16-18-19-17(22-16)13-8-9-14(20-2)15(10-13)21-3/h4-10,17,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBDUUGGKCBZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(S2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70973717
Record name 2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70973717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785002
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5814-87-9
Record name 2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70973717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.